2-[2-[4-[(3-Bromo-4-fluorophenyl)methyl]piperazin-1-yl]ethoxy]ethanol
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Overview
Description
2-[2-[4-[(3-Bromo-4-fluorophenyl)methyl]piperazin-1-yl]ethoxy]ethanol is a complex organic compound that features a piperazine ring substituted with a 3-bromo-4-fluorophenyl group and an ethoxyethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-[4-[(3-Bromo-4-fluorophenyl)methyl]piperazin-1-yl]ethoxy]ethanol typically involves multiple steps. One common approach is to start with the bromination and fluorination of a benzene derivative to obtain 3-bromo-4-fluorobenzyl bromide. This intermediate is then reacted with piperazine to form the piperazinyl derivative. Finally, the ethoxyethanol group is introduced through an etherification reaction .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
2-[2-[4-[(3-Bromo-4-fluorophenyl)methyl]piperazin-1-yl]ethoxy]ethanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove halogen atoms or to reduce other functional groups.
Substitution: The bromine and fluorine atoms can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid, while substitution could introduce various alkyl or aryl groups[5][5].
Scientific Research Applications
2-[2-[4-[(3-Bromo-4-fluorophenyl)methyl]piperazin-1-yl]ethoxy]ethanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions of piperazine derivatives with biological targets.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[2-[4-[(3-Bromo-4-fluorophenyl)methyl]piperazin-1-yl]ethoxy]ethanol involves its interaction with molecular targets such as enzymes or receptors. The piperazine ring can interact with various biological targets, potentially modulating their activity. The bromine and fluorine atoms can also play a role in these interactions by affecting the compound’s electronic properties and binding affinity .
Comparison with Similar Compounds
Similar Compounds
- 2-[2-[4-[(3-Bromo-4-methoxyphenyl)methyl]piperazin-1-yl]ethoxy]ethanol
- 2-[2-[4-[(3-Chloro-4-fluorophenyl)methyl]piperazin-1-yl]ethoxy]ethanol
- 2-[2-[4-[(3-Bromo-4-chlorophenyl)methyl]piperazin-1-yl]ethoxy]ethanol
Uniqueness
2-[2-[4-[(3-Bromo-4-fluorophenyl)methyl]piperazin-1-yl]ethoxy]ethanol is unique due to the specific combination of bromine and fluorine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. This makes it distinct from other similar compounds that may have different substituents .
Properties
IUPAC Name |
2-[2-[4-[(3-bromo-4-fluorophenyl)methyl]piperazin-1-yl]ethoxy]ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22BrFN2O2/c16-14-11-13(1-2-15(14)17)12-19-5-3-18(4-6-19)7-9-21-10-8-20/h1-2,11,20H,3-10,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKZFVJCMVWJCCH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCOCCO)CC2=CC(=C(C=C2)F)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22BrFN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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